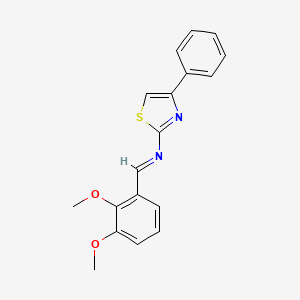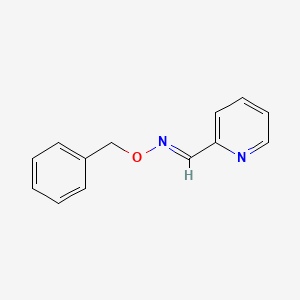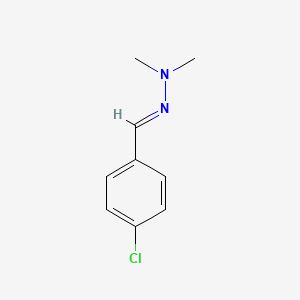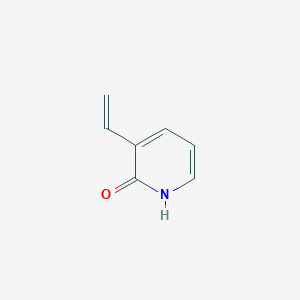
3-Vinylpyridin-2(1H)-one
概要
説明
3-Vinylpyridin-2(1H)-one, also known as 3-Vinylpyridine, is a chemical compound with the molecular formula C7H7N . It is a colorless liquid and has a stench .
Synthesis Analysis
The synthesis of 3-Vinylpyridin-2(1H)-one involves radical polymerization . For instance, optically active polymers containing pendant proline moieties were prepared through radical polymerization of (−)-L- and (+)-D-N-Boc-proline-[5-(4′-tert-butylphenyl)-3-vinylpyridin-2-yl]amide, followed by de-protection of the Boc group . Another synthesis method involves the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of 3-Vinylpyridin-2(1H)-one consists of a pyridine ring with a vinyl group attached . The molecular weight is 105.14 .Chemical Reactions Analysis
3-Vinylpyridin-2(1H)-one has been used in various chemical reactions. For example, it has been used in the synthesis of novel helical 3-vinylpyridine polymers . It has also been used in the catalytic protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis
3-Vinylpyridin-2(1H)-one has a melting point of 126℃ and a boiling point of 82 °C / 32mmHg . Its density is 0.98 and it has a refractive index of 1.5530 (589.3 nm 20℃) . It is practically insoluble in water but can dissolve sparingly in chloroform and slightly in methanol .科学的研究の応用
Synthesis Applications
- 3,4-dihydropyrimidin-2(1H)ones have been synthesized using poly(4-vinylpyridine co-divinylbenzene)–Cu(II) complex, showcasing the utility of vinylpyridine derivatives in catalysis and organic synthesis (Reddy V. Yarapathi, Sambasivudu Kurva, & S. Tammishetti, 2004).
Polymer Chemistry
- Poly(vinyl chloride-graft-2-vinylpyridine) graft copolymers were synthesized using reversible addition-fragmentation chain transfer polymerization, indicating the role of vinylpyridine in developing novel polymer materials (T. Öztürk, Melahat Göktaş, B. Savaş, Mustafa Işıklar, M. Atalar, & B. Hazer, 2014).
Chemical Reactions and Catalysis
- In an aza-Morita-Baylis-Hillman reaction, vinylpyridines were used to efficiently construct triarylsubstituted 3-pyrrolines, demonstrating the application in organic reaction methodologies (Jing Chen, Jianjun Li, Jiazhe Wang, Hao Li, Wen Wang, & Yuewei Guo, 2015).
Analytical Chemistry
- The study of 1H and 13C NMR spectra of 2-vinylpyridine for conformational analysis highlights its use in elucidating molecular structures and dynamics in solution (M. Sugiura, N. Takao, & H. Fujiwara, 1988).
Material Science
- Poly(4-vinylpyridine) supported acidic ionic liquid was synthesized as a novel solid catalyst, demonstrating the utility of vinylpyridine derivatives in material science and catalysis (Junke Wang, Y. Zong, Rugang Fu, Yu-Ying Niu, G. Yue, Zhengjun Quan, Xi‐Cun Wang, & Yi Pan, 2014).
Safety And Hazards
将来の方向性
The future directions for 3-Vinylpyridin-2(1H)-one could involve further exploration of its synthesis methods and applications in various chemical reactions. For instance, its use in the synthesis of novel optically active polymers and in the catalytic protodeboronation of pinacol boronic esters could be further explored . Additionally, its physical and chemical properties, as well as safety and hazards, could be further investigated to ensure safe and effective use.
特性
IUPAC Name |
3-ethenyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-2-6-4-3-5-8-7(6)9/h2-5H,1H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHYFBCCUHCLGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433072 | |
| Record name | 3-Ethenylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Vinylpyridin-2(1H)-one | |
CAS RN |
395681-47-7 | |
| Record name | 3-Ethenylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



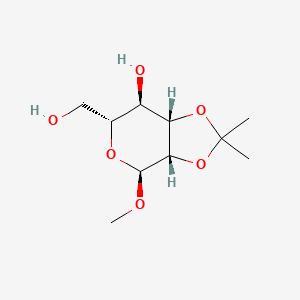
![2-[[5-(Dibutylamino)-2-thienyl]methylene]-1H-indene-1,3(2H)-dione](/img/structure/B1623771.png)
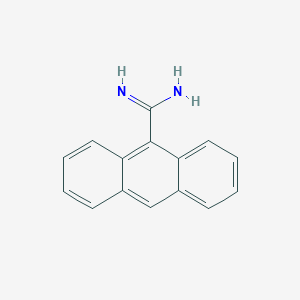
![Trihexyl-[(38-trihexylsilyloxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yl)oxy]silane](/img/structure/B1623773.png)
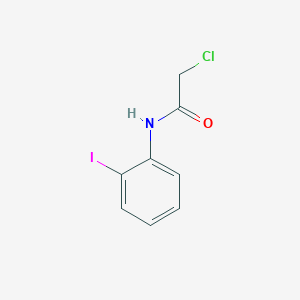
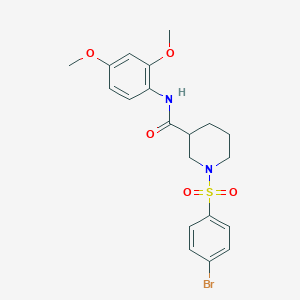
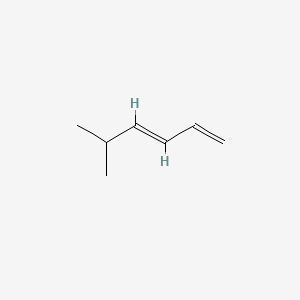
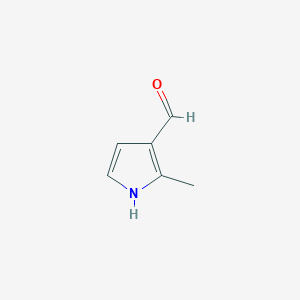
![(-)-Menthyl (R)-1-[(R)-alpha-methylbenzyl]aziridine-2-carboxylate](/img/structure/B1623786.png)

